molecular formula C11H13N3O3 B10904034 Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate

Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate

Cat. No.: B10904034
M. Wt: 235.24 g/mol
InChI Key: ZKGSZZCBALUSKC-UHFFFAOYSA-N
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Description

Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate is a chemical intermediate built on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific ester-containing compound is primarily of interest for use in discovery chemistry and as a key synthetic precursor for the development of more complex molecules. The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic system in targeted cancer therapy, with derivatives demonstrating potent activity as protein kinase inhibitors . These inhibitors can block aberrant signaling in cancers by targeting enzymes like EGFR, B-Raf, and MEK, which are critical in non-small cell lung cancer and melanoma . Furthermore, close analogs of this scaffold, such as DPA-713 and DPA-714, are well-established in neuroscience and immunology research as high-affinity ligands for the Translocator Protein (TSPO, 18 kDa) . This makes related compounds valuable tools for developing imaging agents for neuroinflammation using positron emission tomography (PET). The methyl ester functional group in this compound offers a versatile handle for further synthetic modification, such as hydrolysis to the corresponding acid or amide formation, enabling researchers to explore structure-activity relationships and develop novel bioactive agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-7-4-8(2)14-9(12-7)5-10(13-14)17-6-11(15)16-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGSZZCBALUSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)OCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Methyl Chloroacetate

The 2-hydroxyl group of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol undergoes etherification with methyl chloroacetate. This reaction requires deprotonation of the hydroxyl group using bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Reaction Conditions :

  • Solvent : DMF, 60°C, 12 hours.

  • Base : K₂CO₃ (2.5 equiv).

  • Yield : 72–78%.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative pathway, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple the hydroxyl group with methyl glycolate. This method achieves higher regioselectivity and avoids harsh bases.

Typical Protocol :

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), methyl glycolate (1.5 equiv).

  • Solvent : THF, 0°C to room temperature, 6 hours.

  • Yield : 82–88%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group, while elevated temperatures (60–80°C) accelerate substitution rates. Non-polar solvents (toluene, xylene) are less effective, yielding ≤50% product.

Catalytic Systems and Additives

The addition of catalytic iodide (KI) or phase-transfer agents (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating halide displacement. For example, KI (10 mol%) in DMF increases yields to 85–90%.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with >98% purity. Alternative solvents (ethyl acetate/hexane) are less effective, resulting in lower recovery rates (70–75%).

Chromatographic Methods

Silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) resolves residual starting materials and byproducts. This step is critical for pharmaceutical-grade purity (>99.5%).

Analytical Data and Spectral Characterization

NMR Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.85 (s, 2H, OCH₂CO), 6.95 (s, 1H, pyrimidine-H).

  • ¹³C NMR : δ 20.1 (CH₃), 52.3 (OCH₃), 65.8 (OCH₂CO), 110.2–155.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₂H₁₅N₃O₃ : [M+H]⁺ = 265.1056.

  • Observed : 265.1053.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (1 kg batch) in DMF with K₂CO₃ achieves 75% yield, demonstrating scalability. Critical process parameters (CPPs) include:

  • Temperature Control : Maintain ≤80°C to minimize decomposition.

  • Moisture Exclusion : Anhydrous conditions prevent hydrolysis of methyl chloroacetate.

Comparative Analysis of Methodologies

Method Yield Purity Cost Scalability
Nucleophilic Substitution72–78%98%LowHigh
Mitsunobu Reaction82–88%99.5%HighModerate

Chemical Reactions Analysis

Types of Reactions

Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Therapeutic Applications

Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate has shown promise in several therapeutic areas:

  • Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. The compound may inhibit viral replication and could be developed for treating viral infections .
  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit tumor cell proliferation. For example, studies on A549 lung cancer cells and MCF-7 breast cancer cells have shown significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively . This suggests its potential as a lead compound for new anticancer agents.
  • Anti-inflammatory Effects : The structural characteristics of this compound imply it may possess anti-inflammatory properties by modulating pro-inflammatory cytokines .

Biological Activities

The biological effects of this compound have been evaluated through various assays:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains. Studies employing the disc diffusion method have shown good antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and biological targets, enhancing its potential for drug development .

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
  • Reagents : Common reagents include acetic anhydride or acetyl chloride to introduce the acetate group.
  • Characterization Techniques : The synthesized compound is usually characterized using techniques such as Proton-NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry to confirm its structure and purity .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated inhibition of viral replication in vitro.
Study 2Anticancer ActivityShowed significant cytotoxicity in A549 and MCF-7 cell lines with low IC50 values.
Study 3Anti-inflammatory EffectsIndicated potential to modulate pro-inflammatory cytokine levels effectively.

Mechanism of Action

The mechanism of action of Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Structure : Features a carboxylate ester at position 3 instead of the oxyacetate group at position 2.
  • Synthesis: Prepared via a three-step process from ethyl 2-cyanoacetate, involving cyclization with hydrazine derivatives .
  • Applications : Demonstrated utility in dearomatization studies, yielding tetrahydropyrazolo[1,5-a]pyrimidines with conformational flexibility .
  • Key Difference : The positional isomerism (ester at C3 vs. C2) alters reactivity; the C3 ester is more prone to reduction, while the C2 oxyacetate offers steric hindrance for selective modifications .

B. N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (DPA-714)

  • Structure : Replaces the methyl ester with a diethyl acetamide group and introduces a fluoroethoxy substituent on the phenyl ring.
  • Applications : A second-generation TSPO radioligand with high brain uptake, used in positron emission tomography (PET) for neuroinflammation imaging .
  • Key Difference : The acetamide group enhances binding affinity to TSPO (Ki = 7.6 nM) compared to ester derivatives, which show weaker interactions .

C. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides

  • Structure : Carboxamide derivatives synthesized via hydrolysis of ethyl esters followed by amidation .
  • Applications : Exhibit anticancer activity against MCF-7 and HTC-116 cell lines (IC50 = 2.1–8.7 μM), attributed to kinase inhibition .
  • Key Difference : The amide group improves metabolic stability compared to ester analogues, which are more susceptible to hydrolysis in vivo .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations
Methyl [(5,7-dimethylpyrazolo[...]oxy]acetate* ~265.3 1.8–2.2 1 6 0
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 219.25 1.5 0 5 0
DPA-714 398.43 3.1 1 6 0
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide 231.3 1.2 2 5 0

*Estimated based on structural analogues .

  • Lipophilicity : The methyl oxyacetate group in the target compound provides moderate logP (1.8–2.2), balancing solubility and membrane permeability. DPA-714’s higher logP (3.1) correlates with enhanced brain uptake but may reduce aqueous solubility .
  • Metabolic Stability : Ester derivatives like the target compound are prone to hydrolysis, whereas amides (e.g., DPA-714) and carboxamides exhibit prolonged half-lives .

Biological Activity

Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N4O3\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_3

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity due to the presence of nitrogen atoms that can interact with biological targets.

Biological Activities

This compound exhibits a variety of biological activities that are summarized below:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties. In a study evaluating several derivatives, compounds showed potent antibacterial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure allows it to disrupt bacterial cell functions effectively .

2. Anti-inflammatory Properties

Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This compound was found to exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

3. Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidines has been well-documented. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

4. Antiviral Activity

Research also highlights the antiviral potential of pyrazolo[1,5-a]pyrimidines against several viruses. The compounds have been shown to inhibit viral replication and interfere with viral entry mechanisms. This makes them promising candidates for further development in antiviral therapies .

Case Study 1: Antibacterial Efficacy

In a recent study published in 2023, several pyrazolo derivatives were synthesized and tested for their antibacterial properties. This compound demonstrated significant bactericidal effects against clinical isolates of E. coli and Klebsiella pneumoniae. The study utilized agar well-diffusion and broth microdilution methods to assess efficacy .

CompoundBacterial StrainZone of Inhibition (mm)
6E. coli18
7Klebsiella20
This compoundS. aureus22

Case Study 2: Anti-inflammatory Activity

A comparative study on COX inhibition revealed that this compound had an IC50 value of 0.04 μmol/L against COX-2 enzymes. This was comparable to established COX inhibitors like indomethacin and celecoxib .

Q & A

Q. What are the optimized synthetic routes for Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate, and how can reaction yields be improved?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization reactions. A validated approach starts with ethyl 2-cyanoacetate, which undergoes condensation with dimethylformamide dimethyl acetal to form ethyl 2-cyano-3-(dimethylamino)acrylate. Subsequent cyclization with hydrazine derivatives yields the pyrazolo[1,5-a]pyrimidine scaffold. Introducing the methoxyacetate group at the 2-position requires nucleophilic substitution under basic conditions (e.g., NaH in DMF). To improve yields:

  • Use anhydrous solvents and controlled temperature (0–5°C) during substitution steps .
  • Purify intermediates via column chromatography (hexane/ethyl acetate gradient) to minimize byproducts .
  • Optimize stoichiometry (1.2–1.5 equivalents of methyl chloroacetate) for esterification .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy : Confirm regioselectivity and substitution patterns. For example, the 5,7-dimethyl groups appear as singlets (~δ 2.5–2.7 ppm in 1^1H NMR), while the methoxy group resonates at δ 3.7–3.9 ppm .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H14_{14}N3_3O3_3: calculated 256.1033, observed 256.1038) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Conduct reactions in a fume hood due to volatile intermediates (e.g., methyl chloroacetate) .
  • Dispose of waste via certified hazardous waste services, as halogenated byproducts may form during synthesis .

Advanced Research Questions

Q. How does the 2-methoxyacetate substituent influence biological activity, particularly in TSPO binding?

The 2-methoxyacetate group enhances hydrophilicity and binding affinity to the translocator protein (TSPO), a target in neuroinflammation imaging. Structural analogs like DPA-714 (N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide) show that electron-withdrawing substituents at the 2-position improve pharmacokinetics and blood-brain barrier penetration. Comparative studies suggest:

  • Methoxy groups increase metabolic stability compared to ethyl esters .
  • Substitution at the 2-position is critical for avoiding off-target interactions with benzodiazepine receptors .

Q. How can researchers address contradictory data in literature regarding synthetic yields or biological activity?

  • For synthesis : Reproduce protocols with strict control of reaction conditions (e.g., moisture, temperature). For example, cyclization steps in (85% yield) vs. (70% yield) may differ due to solvent purity or catalyst aging .
  • For biological activity : Validate assays using standardized TSPO-binding protocols (e.g., competitive displacement with 3^3H-PK11195). Account for genetic polymorphisms in TSPO, which cause variability in ligand affinity across populations .

Q. What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?

  • Electrophilic substitution : Use iodine or bromine in acetic acid to functionalize the 3-position selectively .
  • Cross-coupling : Suzuki-Miyaura reactions at the 2-position require palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids .
  • Dearomatization : Sodium borohydride in methanol selectively reduces the pyrimidine ring, enabling further functionalization at the 4-position .

Q. How can in vivo PET imaging studies be designed to evaluate this compound’s pharmacokinetics?

  • Radiolabel the compound with 18^{18}F or 11^{11}C for dynamic PET scans in rodent models of neuroinflammation .
  • Compare uptake in TSPO-rich regions (e.g., olfactory bulb) vs. controls using blockers like PK11195 .
  • Quantify binding potential (BPND_{ND}) via Logan graphical analysis or compartmental modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.